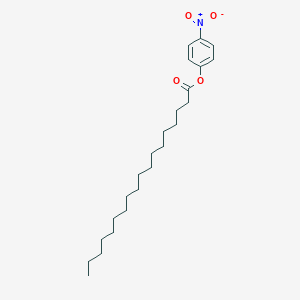

4-Nitrophenyl stearate

Overview

Description

4-Nitrophenyl stearate (4-NPS) is a synthetic organic compound that has been widely used in a variety of scientific research applications, including biochemistry and physiology. 4-NPS is an ester of 4-nitrophenol and stearic acid, and it has been used in numerous studies to investigate the effects of nitro groups on the structure and activity of molecules. 4-NPS has been used to study the effects of nitro groups on the structure and activity of proteins, lipids, and carbohydrates, as well as to study the effects of nitro groups on the structure and activity of enzymes.

Scientific Research Applications

Ion-Pair HPLC Method for Quantitation of 4-Nitrophenol and its Conjugates : 4-Nitrophenol, closely related to 4-Nitrophenyl stearate, is used as a model substrate to investigate drug metabolism under various physiological conditions. An ion-pair HPLC assay with UV detection has been developed for its determination (Almási, Fischer, & Perjési, 2006).

Grafting of Nitrophenyl Groups on Surfaces : This study describes the spontaneous formation of a multilayer coating of 4-nitrophenyl groups on various surfaces, including carbon and metals, without electrochemical induction (Adenier et al., 2005).

Effects of Nitrophenols on Methanogenic Systems : Nitrophenols, like 4-nitrophenol, are used in various industries, and their effects on anaerobic systems have been studied. The study focuses on the toxicity and removal of these compounds in methanogenic systems (Haghighi Podeh, Bhattacharya, & Qu, 1995).

Electrochemical Modification of Glassy Carbon Electrodes : This research investigates the electrochemical behavior of a 4-nitrophenyl modified glassy carbon electrode, which has implications for developing advanced electrochemical sensors and devices (Ortiz, Saby, Champagne, & Bélanger, 1998).

Spin-Labeled Mitochondrial Lipids : In this study, spin-labeled lipids, including derivatives of stearate, are utilized for biochemical analysis, particularly in examining mitochondrial functions (Keith, Waggoner, & Griffith, 1968).

Formation of Aromatic SAMs on Gold Surfaces : This paper reports the use of 4-Nitrophenyl sulfenyl chloride, a compound related to this compound, for the formation of self-assembled monolayers (SAMs) on gold surfaces (Houmam, Muhammad, Chahma, Koczkur, & Thomas, 2011).

Mechanism of Action

Target of Action

4-Nitrophenyl stearate is an ester formed by the condensation of stearic acid and 4-nitrophenol . It is commonly used as a substrate for enzymatic assays . The primary targets of this compound are enzymes, specifically esterases and lipases . These enzymes play a crucial role in the hydrolysis of ester bonds, a process that can be measured by absorbance or ratio .

Mode of Action

The interaction of this compound with its targets, esterases and lipases, results in the hydrolysis of its ester bonds . This hydrolysis can be measured by absorbance or ratio, providing a quantitative measure of the enzymatic activity .

Biochemical Pathways

This compound affects the biochemical pathways involving the hydrolysis of ester bonds . This process is catalyzed by the enzymes esterases and lipases . The hydrolysis of the ester bonds of this compound can be used to study the enzymatic activity and selectivity of these enzymes .

Pharmacokinetics

Its solubility in chloroform suggests that it may have good lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The hydrolysis of this compound’s ester bonds by esterases and lipases results in the production of 4-nitrophenol and stearic acid . This reaction can be used to measure the activity of these enzymes, providing valuable information about their function and selectivity .

Action Environment

The long hydrophobic tail of this compound makes it suitable for use in lipophilic environments . Its good solubility in such environments makes it a useful probe for studying lipid metabolism

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . Personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep container tightly closed in a dry and well-ventilated place .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This could be a potential area of future research and development.

Biochemical Analysis

Biochemical Properties

The hydrolysis of ester bonds in 4-Nitrophenyl stearate by esterase and lipase can be measured by absorbance or ratio . It has been used as a model compound to study the enzymatic activity and selectivity of lipases and esterases from various sources .

Cellular Effects

The long hydrophobic tail of this compound makes it suitable for use in lipophilic environments . It is a useful probe for studying lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the hydrolysis of its ester bonds by esterase and lipase . This process can be monitored by changes in absorbance or ratio .

Temporal Effects in Laboratory Settings

Its stability and degradation are important factors to consider in biochemical assays .

Metabolic Pathways

This compound is involved in lipid metabolism . It interacts with enzymes such as esterase and lipase, which hydrolyze its ester bonds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature

Subcellular Localization

The subcellular localization of this compound is likely influenced by its lipophilic nature

Properties

IUPAC Name |

(4-nitrophenyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-20-18-22(19-21-23)25(27)28/h18-21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIZAZONHOVLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402716 | |

| Record name | 4-Nitrophenyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-86-8 | |

| Record name | p-Nitrophenyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl stearate* | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.